molecular formula C22H27NO6 B1253690 (1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol

(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol

Cat. No. B1253690
M. Wt: 401.5 g/mol
InChI Key: CJYNYVSDQZLRSG-URVUXULASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol is a natural product found in Papaver orientale, Papaver nudicaule, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characteristics : Research has been conducted on similar complex molecules, focusing on their synthesis and structural characteristics. For instance, the synthesis and crystal structure analysis of various macrocyclic and polycyclic compounds, such as dihydrocryptopine and dihydroallocryptopine, provide insights into the molecular configurations and potential reactivity of such compounds (Sun et al., 2012); (Sun et al., 2011).

  • Macrocyclic Chemistry : Studies on macrocyclic compounds like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15 (20),16,18-hexaen-23-one, reveal the complexity and potential applications of these structures in areas such as host-guest chemistry and molecular recognition (Nguyen et al., 2017).

  • Crystallography and Molecular Interaction : Research on compounds with similar structural complexity, like 10-Methyl-9,11-annulated dibenzobarrelene, involves crystallography to understand molecular interactions and packing in the solid state, which is crucial for understanding the physical properties of these compounds (Devassia et al., 2018).

Chemical Synthesis and Reactions

  • Chemical Reactivity and Synthesis : Complex polycyclic and macrocyclic molecules often involve intricate synthesis routes, as demonstrated in the synthesis of (+)-11-Hydroxyabieta-2,8,11,13-tetraen-1-one, showcasing the methodologies and challenges in constructing such elaborate structures (Matsumoto et al., 1981).

  • Investigation of Novel Heterocycles : The creation of novel rigid seven-membered heterocycles, including oxygen-bridged 1,5-benzothiazepine and 1,5-benzodiazepine derivatives, illustrates the interest in discovering new compounds with potential biological or material applications (Svetlik et al., 1989).

  • Applications in Organic Synthesis : Compounds such as aziridinomitosenes demonstrate the application of complex cyclic molecules in organic synthesis, particularly in the development of new synthetic methodologies (Vedejs & Little, 2002).

properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol

InChI

InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3/t19-,20+,22+/m1/s1

InChI Key

CJYNYVSDQZLRSG-URVUXULASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)O)C(=C(C=C4)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC

synonyms

alpinigenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Reactant of Route 2
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Reactant of Route 3
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Reactant of Route 4
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Reactant of Route 5
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Reactant of Route 6
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol

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